3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid
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Overview
Description
3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-benzyloxybenzaldehyde to form 4-benzyloxy-3-nitrobenzaldehyde. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to yield the corresponding alcohol. Oxidation of this alcohol using reagents such as Jones reagent or pyridinium chlorochromate (PCC) results in the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and oxidation steps, ensuring higher yields and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(4-Carboxyphenyl)-5-nitrobenzoic acid.
Reduction: 3-(4-Benzyloxyphenyl)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but lacks the nitro group.
2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one: A flavonoid derivative with a benzyloxy group.
4-Benzyloxybenzaldehyde: Precursor in the synthesis of 3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid.
Uniqueness
This compound is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research, making it a valuable compound for further study.
Properties
IUPAC Name |
3-nitro-5-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(23)17-10-16(11-18(12-17)21(24)25)15-6-8-19(9-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLPKSGTCGFAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692271 |
Source
|
Record name | 4'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-98-3 |
Source
|
Record name | 4'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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